4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Overview
Description
4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate: is an organic compound with the molecular formula C₂₆H₃₄O₃ and a molecular weight of 394.55 g/mol . This compound is known for its unique structural properties, which include an ethoxyphenyl group and a pentylcyclohexyl group attached to a benzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-ethoxyphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoate moiety can be reduced to form a benzyl alcohol derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxybenzyl alcohol.
Substitution: Formation of 4-halogenated or 4-alkylated derivatives of the original compound.
Scientific Research Applications
4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
- 4-Methoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Ethoxyphenyl 4-(trans-4-butylcyclohexyl)benzoate
- 4-Ethoxyphenyl 4-(trans-4-hexylcyclohexyl)benzoate
Comparison: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its specific combination of an ethoxyphenyl group and a pentylcyclohexyl group attached to a benzoate moiety. This unique structure imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which may differ from similar compounds with variations in the alkyl chain length or substituents on the phenyl ring .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h12-21H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJBRLBJBXWHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633041 | |
Record name | 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95973-51-6 | |
Record name | 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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